

Technical Guide: Physicochemical Properties of (R)-2-(Aminomethyl)-3-methylbutanoic acid HCl

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Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-3-methylbutanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, also known as (R)- β^2 -Homovaline hydrochloride, is a chiral β -amino acid derivative. Due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups, it serves as a valuable building block in medicinal chemistry and drug development.^[1] Its incorporation into peptide-based therapeutics can enhance potency and increase stability against enzymatic degradation.^[2] This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and its role in synthetic workflows.

Chemical Structure and Identifiers

IUPAC Name	(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Synonyms	(R)- β^2 -Homovaline hydrochloride
Molecular Formula	C ₆ H ₁₄ ClNO ₂ ^[3]
Molecular Weight	167.63 g/mol ^[3]
CAS Number	1276055-45-8 ^[3]
Canonical SMILES	CC(C)C(CN)C(=O)O.Cl
InChI Key	VTSGJSOJMRTGB-JEDNCBNOSA-N

Physicochemical Properties

The following table summarizes the available physicochemical data for **(R)-2-(Aminomethyl)-3-methylbutanoic acid HCl**. It is important to note that experimentally determined values for several properties are not readily available in the public domain. In such cases, information on related compounds or calculated values are provided with appropriate context.

Property	Value	Source & Notes
Physical Form	Solid	
Melting Point	Not available	Experimental data not found.
Solubility	Valued for its solubility, making it suitable for both oral and injectable dosage forms. ^[1]	Quantitative experimental data (e.g., in g/100 mL) not found.
Optical Activity	$[\alpha]/D +12.0 \pm 1.0^\circ$ (c = 1 in DMF)	Experimental value.
pKa	Not available	Experimental data not found. As a compound with an amino group and a carboxylic acid group, it will have at least two pKa values.
logP	~0.7237	This is a calculated value for the (S)-enantiomer, (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. ^[4] The logP of the (R)-enantiomer is expected to be identical.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:

- A small, dry sample of **(R)-2-(Aminomethyl)-3-methylbutanoic acid HCl** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range should be narrow.

Aqueous Solubility Determination

This protocol determines the equilibrium solubility of the compound in water.

- Apparatus: Shaking incubator or magnetic stirrer, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - An excess amount of **(R)-2-(Aminomethyl)-3-methylbutanoic acid HCl** is added to a known volume of deionized water in a sealed vial.
 - The resulting suspension is agitated in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, the suspension is centrifuged to pellet the undissolved solid.
 - A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is quantified using a suitable analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.
 - The solubility is expressed in units such as mg/mL or g/100 mL.

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constants (pK_a) of the ionizable groups (the carboxylic acid and the primary amine).

- Apparatus: pH meter with a calibrated electrode, burette, magnetic stirrer, beaker.
- Procedure:
 - A precisely weighed amount of **(R)-2-(Aminomethyl)-3-methylbutanoic acid HCl** is dissolved in a known volume of deionized water.
 - The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
 - The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette.
 - The pH of the solution is recorded after each addition of the titrant.
 - The titration is continued past the equivalence points.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pK_a values correspond to the pH at the half-equivalence points on the titration curve. The first pK_a will correspond to the carboxylic acid group, and the second to the aminomethyl group.

LogP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity.

- Apparatus: n-Octanol, water (or a suitable buffer), separatory funnel or vials, shaker, analytical instrument (HPLC or UV-Vis).
- Procedure:
 - n-Octanol and water are mutually saturated by mixing them vigorously and allowing the phases to separate.

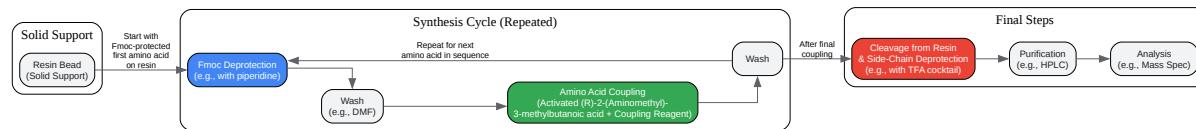
- A known amount of **(R)-2-(Aminomethyl)-3-methylbutanoic acid HCl** is dissolved in one of the phases (typically the one in which it is more soluble).
- A known volume of this solution is mixed with a known volume of the other pre-saturated phase in a vial.
- The vial is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
- The mixture is then centrifuged to ensure complete phase separation.
- The concentration of the compound in each phase (aqueous and n-octanol) is determined using an appropriate analytical technique.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- LogP is the base-10 logarithm of P.

Applications in Drug Development

As a β -amino acid, **(R)-2-(Aminomethyl)-3-methylbutanoic acid HCl** is a crucial component in the synthesis of peptidomimetics and other complex molecules.^[5] Its primary application is in solid-phase peptide synthesis (SPPS), where it can be incorporated into a growing peptide chain to confer unique structural and functional properties.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for incorporating an amino acid like **(R)-2-(Aminomethyl)-3-methylbutanoic acid HCl** into a peptide using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

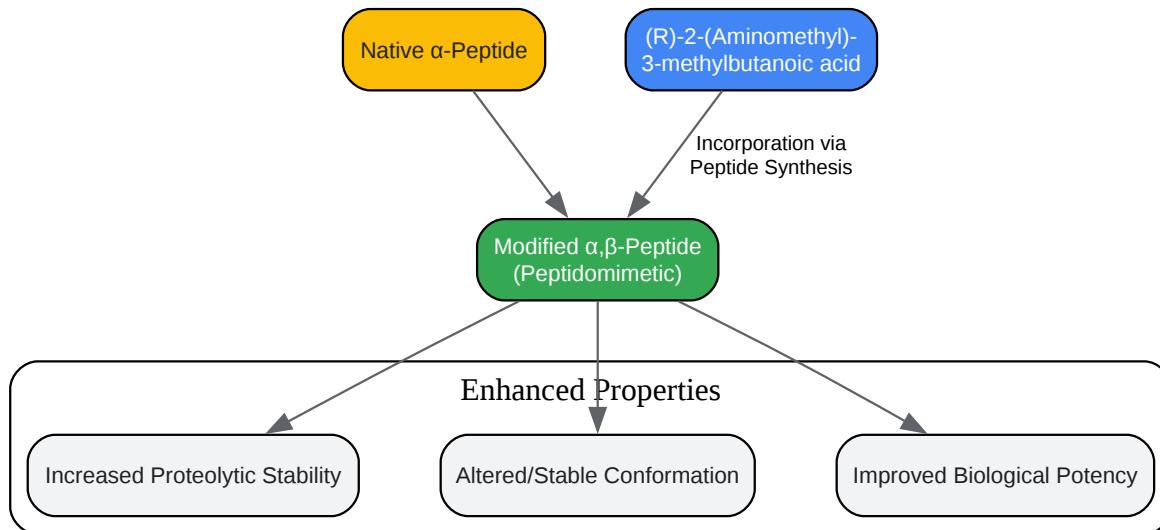


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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.

Role of β -Amino Acids in Peptidomimetics

The incorporation of β -amino acids like **(R)-2-(Aminomethyl)-3-methylbutanoic acid** into peptide sequences is a key strategy in drug design. This modification can lead to several advantageous properties.



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Caption: Logical relationship showing the role of β -amino acids in creating peptidomimetics.

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